Ethyl 4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 4-methylpyrimidine-5-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone , BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of cellular stress responses and apoptosis, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition results in a reduction in ER stress and apoptosis, which are key processes involved in neurodegenerative diseases . Additionally, the compound has been shown to have favorable interactions with the active residues of ATF4 and NF-kB proteins , which are involved in cellular stress responses and inflammatory pathways, respectively .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . This inhibition can help prevent cell death and promote cell survival . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, the compound can potentially reduce inflammation and provide neuroprotection .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant , suggesting that it can be readily absorbed and distributed throughout the body, including the brain
Result of Action
The result of the compound’s action is a significant reduction in ER stress and apoptosis in human neuronal cells . This can lead to enhanced neuronal survival and function, making the compound a potential therapeutic agent for neurodegenerative diseases . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells , suggesting that it may also have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylpyrimidine-5-carboxylic acid, while reduction can produce 4-methylpyrimidine-5-methanol .
Scientific Research Applications
Ethyl 4-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: This compound has an amino group at the 2-position, which can influence its reactivity and biological activity.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: The presence of a chloro group at the 2-position can enhance its electrophilicity and potential as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-methylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGEVKJTLFQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526168 | |
Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110960-73-1 | |
Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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